molecular formula C20H16N2O3 B12732391 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine CAS No. 88989-00-8

6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine

Cat. No.: B12732391
CAS No.: 88989-00-8
M. Wt: 332.4 g/mol
InChI Key: YMROGFPIIFFMDI-UHFFFAOYSA-N
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Description

6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine is an organic compound that belongs to the class of naphthopyrans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthopyran core: This can be achieved through a cyclization reaction involving naphthalene derivatives.

    Introduction of the methyl group: This step might involve methylation reactions using reagents like methyl iodide.

    Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling with the naphthopyran core.

    Amination: The final step involves introducing the amine group through reactions with amines or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can convert nitro groups to amines.

    Substitution: This includes nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties.

    Industry: Used in the development of materials with specific properties, such as dyes or pigments.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering their activity, or interacting with cellular membranes to affect cell function.

Comparison with Similar Compounds

Similar Compounds

    2H-naphtho(1,2-b)pyran-2-amine: Lacks the methyl and nitrophenyl groups.

    6-Methyl-2H-naphtho(1,2-b)pyran-2-amine: Lacks the nitrophenyl group.

    N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine: Lacks the methyl group.

Uniqueness

The presence of both the methyl and nitrophenyl groups in 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, making it distinct from its analogs.

Properties

CAS No.

88989-00-8

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

6-methyl-N-(4-nitrophenyl)-2H-benzo[h]chromen-2-amine

InChI

InChI=1S/C20H16N2O3/c1-13-12-14-6-11-19(21-15-7-9-16(10-8-15)22(23)24)25-20(14)18-5-3-2-4-17(13)18/h2-12,19,21H,1H3

InChI Key

YMROGFPIIFFMDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)OC(C=C2)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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